molecular formula C11H11NO2 B13552533 4-(2-Phenylethenyl)-1,3-oxazolidin-2-one

4-(2-Phenylethenyl)-1,3-oxazolidin-2-one

Cat. No.: B13552533
M. Wt: 189.21 g/mol
InChI Key: ZQQGRMRPHMQWOT-VOTSOKGWSA-N
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Description

4-(2-Phenylethenyl)-1,3-oxazolidin-2-one is an organic compound that belongs to the class of oxazolidinones. This compound is characterized by the presence of a phenylethenyl group attached to the oxazolidinone ring. Oxazolidinones are known for their diverse applications in medicinal chemistry, particularly as antibiotics.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Phenylethenyl)-1,3-oxazolidin-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of phenylethylamine with ethyl chloroformate to form an intermediate, which then undergoes cyclization to yield the desired oxazolidinone. The reaction conditions often include the use of a base such as triethylamine and solvents like dichloromethane .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques like crystallization and chromatography is common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

4-(2-Phenylethenyl)-1,3-oxazolidin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted oxazolidinones and amine derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

4-(2-Phenylethenyl)-1,3-oxazolidin-2-one has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a chiral auxiliary in asymmetric synthesis.

    Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential use in developing new antibiotics and other therapeutic agents.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-(2-Phenylethenyl)-1,3-oxazolidin-2-one involves its interaction with specific molecular targets. In the case of its antimicrobial activity, the compound inhibits protein synthesis by binding to the bacterial ribosome. This prevents the formation of functional proteins, leading to bacterial cell death. The exact molecular pathways may vary depending on the specific biological target .

Comparison with Similar Compounds

Similar Compounds

  • 4-(2-Phenylethenyl)-1,3-oxazolidin-2-thione
  • 4-(2-Phenylethenyl)-1,3-oxazolidin-2-imine
  • 4-(2-Phenylethenyl)-1,3-oxazolidin-2-amine

Uniqueness

4-(2-Phenylethenyl)-1,3-oxazolidin-2-one is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for various applications .

Properties

Molecular Formula

C11H11NO2

Molecular Weight

189.21 g/mol

IUPAC Name

4-[(E)-2-phenylethenyl]-1,3-oxazolidin-2-one

InChI

InChI=1S/C11H11NO2/c13-11-12-10(8-14-11)7-6-9-4-2-1-3-5-9/h1-7,10H,8H2,(H,12,13)/b7-6+

InChI Key

ZQQGRMRPHMQWOT-VOTSOKGWSA-N

Isomeric SMILES

C1C(NC(=O)O1)/C=C/C2=CC=CC=C2

Canonical SMILES

C1C(NC(=O)O1)C=CC2=CC=CC=C2

Origin of Product

United States

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